An In-depth Technical Guide to 4-Fluorobenzaldehyde-2,3,5,6-D4
An In-depth Technical Guide to 4-Fluorobenzaldehyde-2,3,5,6-D4
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluorobenzaldehyde-2,3,5,6-D4 is a deuterated form of 4-fluorobenzaldehyde, an aromatic aldehyde. In this isotopologue, the four hydrogen atoms on the benzene ring have been replaced by deuterium, a stable isotope of hydrogen. This isotopic labeling makes it a valuable tool in a variety of scientific applications, particularly in analytical chemistry and drug development. Its primary utility lies in its application as an internal standard for mass spectrometry-based quantitative analysis and as a building block for the synthesis of deuterated drug candidates to study or enhance their pharmacokinetic profiles.
The substitution of hydrogen with deuterium imparts a higher mass to the molecule without significantly altering its chemical properties. This mass difference is easily detectable by mass spectrometry, allowing for precise quantification of the non-deuterated analogue. Furthermore, the carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can lead to a kinetic isotope effect. This effect can slow down metabolic processes that involve the cleavage of these bonds, potentially improving the metabolic stability and pharmacokinetic properties of drug molecules.
Chemical and Physical Properties
This section summarizes the key chemical and physical properties of 4-Fluorobenzaldehyde-2,3,5,6-D4. Data for the non-deuterated analogue, 4-fluorobenzaldehyde, is also provided for comparison.
| Property | 4-Fluorobenzaldehyde-2,3,5,6-D4 | 4-Fluorobenzaldehyde (Non-deuterated) |
| Molecular Formula | C7HD4FO | C7H5FO[1] |
| Molecular Weight | 128.14 g/mol [2] | 124.11 g/mol [1] |
| Exact Mass | 128.0576 Da[2] | 124.0324 g/mol |
| CAS Number | 93111-25-2[2] | 459-57-4[1] |
| Appearance | Colorless to pale yellow liquid | Clear colorless to yellow liquid |
| Boiling Point | Not available | 181 °C at 758 mmHg[1] |
| Melting Point | Not available | -10 °C[1] |
| Density | Not available | 1.157 g/mL at 25 °C[1] |
| Refractive Index | Not available | 1.521 at 20 °C[1] |
| InChI Key | UOQXIWFBQSVDPP-RHQRLBAQSA-N[2] | UOQXIWFBQSVDPP-UHFFFAOYSA-N[1] |
Spectroscopic Data
Spectroscopic techniques are essential for the structural confirmation and purity assessment of 4-Fluorobenzaldehyde-2,3,5,6-D4. Below is a summary of expected and reported spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the isotopic labeling of the molecule. The absence of signals in the aromatic region of the 1H NMR spectrum is a key indicator of successful deuteration. In the 13C NMR spectrum, the carbon atoms directly bonded to deuterium will exhibit characteristic splitting patterns due to C-D coupling.
1H NMR (Expected) The 1H NMR spectrum of 4-Fluorobenzaldehyde-2,3,5,6-D4 is expected to show a singlet for the aldehydic proton, with the characteristic aromatic proton signals being absent.
13C NMR (Expected) The 13C NMR spectrum will show signals for the carbon atoms of the benzene ring and the carbonyl group. The carbons at positions 2, 3, 5, and 6 will be coupled to deuterium, resulting in multiplets.
Reference NMR Data for 4-Fluorobenzaldehyde (Non-deuterated)
| Nucleus | Solvent | Chemical Shift (ppm) and Multiplicity |
| 1H NMR | CDCl3 | 9.97 (s, 1H, CHO), 7.98 – 7.85 (m, 2H, Ar-H), 7.26 – 7.16 (m, 2H, Ar-H)[3] |
| 13C NMR | CDCl3 | 190.5 (CHO), 166.5 (d, J = 256.7 Hz, C-F), 132.8 (d, J = 9.5 Hz), 132.2 (d, J = 9.7 Hz), 116.4 (d, J = 22.3 Hz)[3] |
| 19F NMR | CDCl3 | -102.4[3] |
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and isotopic purity of 4-Fluorobenzaldehyde-2,3,5,6-D4. High-resolution mass spectrometry (HRMS) can be used to verify the elemental composition.
Expected Mass Spectrum of 4-Fluorobenzaldehyde-2,3,5,6-D4 The mass spectrum will show a molecular ion peak corresponding to its molecular weight (approximately 128.14 g/mol ).
Reference Mass Spectrometry Data for 4-Fluorobenzaldehyde (Non-deuterated) [4]
| m/z | Relative Intensity (%) |
| 124 | 93.32 |
| 123 | 99.99 |
| 95 | 91.74 |
| 75 | 44.71 |
| 50 | 29.70 |
Experimental Protocols
Synthesis of 4-Fluorobenzaldehyde-2,3,5,6-D4
A common strategy for the synthesis of 4-Fluorobenzaldehyde-2,3,5,6-D4 involves a multi-step process starting from a deuterated precursor, as direct deuteration of 4-fluorobenzaldehyde is often not efficient or specific.[2] A plausible synthetic route is outlined below.
General Synthetic Pathway:
Caption: General synthetic pathways for 4-Fluorobenzaldehyde-2,3,5,6-D4.
Detailed Experimental Protocol (Illustrative Example based on Halogen Exchange):
This protocol is a generalized procedure based on known reactions for the synthesis of fluorobenzaldehydes and may require optimization.
-
Synthesis of 4-Chlorobenzaldehyde-d4:
-
Start with commercially available benzene-d6.
-
Perform a Friedel-Crafts acylation with oxalyl chloride and a Lewis acid catalyst (e.g., AlCl3) to introduce the formyl group, or use a Gattermann-Koch reaction with carbon monoxide and HCl. This step yields benzaldehyde-d5.
-
Chlorinate benzaldehyde-d5 at the para position using a suitable chlorinating agent and catalyst. This will produce 4-chlorobenzaldehyde-d4.
-
-
Halogen Exchange Reaction to form 4-Fluorobenzaldehyde-2,3,5,6-D4:
-
In a reaction vessel, combine 4-chlorobenzaldehyde-d4 with an excess of potassium fluoride (KF).
-
Add a high-boiling point aprotic polar solvent such as dimethyl sulfoxide (DMSO) or sulfolane.
-
Add a phase-transfer catalyst (e.g., a quaternary ammonium salt) to facilitate the reaction.
-
Heat the reaction mixture to a high temperature (typically 150-220 °C) and stir for several hours.
-
Monitor the reaction progress using gas chromatography (GC) or thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and quench with water.
-
Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to obtain pure 4-Fluorobenzaldehyde-2,3,5,6-D4.
-
Use as an Internal Standard in Quantitative Mass Spectrometry
4-Fluorobenzaldehyde-2,3,5,6-D4 is an ideal internal standard for the quantification of 4-fluorobenzaldehyde in various matrices due to its similar chemical behavior and distinct mass.
General Workflow for Quantification using an Internal Standard:
Caption: Workflow for using 4-Fluorobenzaldehyde-D4 as an internal standard.
Detailed Protocol for Sample Analysis (Illustrative Example):
-
Preparation of Stock Solutions:
-
Prepare a stock solution of 4-Fluorobenzaldehyde-2,3,5,6-D4 (internal standard, IS) at a known concentration (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Prepare a series of calibration standards of non-deuterated 4-fluorobenzaldehyde at different known concentrations.
-
-
Sample Preparation:
-
To a known volume or weight of the sample (e.g., plasma, tissue homogenate, or environmental sample), add a fixed amount of the 4-Fluorobenzaldehyde-2,3,5,6-D4 internal standard stock solution.
-
Perform a sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to remove interferences.
-
Evaporate the solvent and reconstitute the residue in a mobile phase-compatible solvent.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Develop a chromatographic method to separate 4-fluorobenzaldehyde from other matrix components.
-
Set up the mass spectrometer to monitor specific precursor-to-product ion transitions for both 4-fluorobenzaldehyde and 4-Fluorobenzaldehyde-2,3,5,6-D4 in multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Integrate the peak areas for both the analyte and the internal standard.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Construct a calibration curve by plotting the peak area ratios of the calibration standards against their corresponding concentrations.
-
Determine the concentration of 4-fluorobenzaldehyde in the unknown sample by interpolating its peak area ratio on the calibration curve.
-
Applications in Drug Development
The use of deuterated compounds like 4-Fluorobenzaldehyde-2,3,5,6-D4 is a significant strategy in modern drug development.
Pharmacokinetic Studies
By incorporating a deuterated building block into a drug molecule, researchers can create a stable isotope-labeled version of the drug. This labeled drug can be used as a tracer in pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion (ADME) profile without the need for radioactive labeling.
Improving Metabolic Stability (Kinetic Isotope Effect)
If a drug molecule containing a 4-fluorobenzyl moiety is metabolized through the cleavage of a C-H bond on the benzene ring, replacing these hydrogens with deuterium can slow down this metabolic process. This is known as the kinetic isotope effect. A slower rate of metabolism can lead to:
-
Increased half-life: The drug remains in the body for a longer period.
-
Improved bioavailability: A greater proportion of the administered dose reaches the systemic circulation.
-
Reduced formation of potentially toxic metabolites.
This strategy can be used to develop "deuterated drugs" with improved therapeutic profiles compared to their non-deuterated counterparts.
Logical Relationship of Deuteration to Improved Drug Properties:
Caption: The impact of deuteration on drug metabolism and pharmacokinetics.
Conclusion
4-Fluorobenzaldehyde-2,3,5,6-D4 is a specialized chemical reagent with significant utility for researchers in the fields of analytical chemistry and drug development. Its primary applications as an internal standard for accurate quantification and as a synthetic precursor for creating deuterated molecules with potentially enhanced pharmacokinetic properties make it an invaluable tool. The methodologies for its synthesis and application, while requiring specialized knowledge, are based on well-established chemical principles. As the demand for more sensitive analytical methods and improved drug therapies continues to grow, the importance of isotopically labeled compounds like 4-Fluorobenzaldehyde-2,3,5,6-D4 is expected to increase.
